molecular formula C24H36O2Si B13421136 3-O-(tert-Butyldimethylsilyl) Estrone

3-O-(tert-Butyldimethylsilyl) Estrone

Cat. No.: B13421136
M. Wt: 384.6 g/mol
InChI Key: SXFKICPVHVUTMH-YOEKFXIASA-N
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Description

3-O-(tert-Butyldimethylsilyl) Estrone: is a derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 3-hydroxyl group of estrone. The TBDMS group serves as a protective group, enhancing the stability of the molecule and facilitating various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-(tert-Butyldimethylsilyl) Estrone typically involves the protection of the hydroxyl group at the 3-position of estrone. This is achieved by reacting estrone with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 3-O-(tert-Butyldimethylsilyl) Estrone can undergo various chemical reactions, including:

    Oxidation: The TBDMS group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The TBDMS group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-O-(tert-Butyldimethylsilyl) Estrone involves its interaction with estrogen receptors. The compound binds to these receptors, leading to the dimerization and translocation of the receptor complex to the cell nucleus. This complex then binds to estrogen response elements (ERE) on DNA, altering the transcription rate of target genes .

Comparison with Similar Compounds

Uniqueness: 3-O-(tert-Butyldimethylsilyl) Estrone is unique due to its specific protective group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable intermediate in synthetic organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C24H36O2Si

Molecular Weight

384.6 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C24H36O2Si/c1-23(2,3)27(5,6)26-17-8-10-18-16(15-17)7-9-20-19(18)13-14-24(4)21(20)11-12-22(24)25/h8,10,15,19-21H,7,9,11-14H2,1-6H3/t19-,20-,21+,24+/m1/s1

InChI Key

SXFKICPVHVUTMH-YOEKFXIASA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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